

A Technical Guide to the Nuclear Properties and Applications of Gold-199

Author: BenchChem Technical Support Team. Date: December 2025



Gold-199 (199Au) is a radionuclide of significant interest to researchers, scientists, and drug development professionals due to its favorable nuclear properties for applications in nuclear medicine, particularly in the burgeoning field of theranostics.[1] Its emissions are suitable for both diagnostic imaging and therapeutic applications, making it a valuable tool in the development of novel radiopharmaceuticals.[2] This guide provides an in-depth overview of the core nuclear properties of 199Au, detailed experimental protocols for its production and use, and visualizations of key processes.

Core Nuclear Properties of Gold-199

The utility of 199Au in biomedical research is fundamentally derived from its decay characteristics. It has a half-life of 3.139 days, which is long enough to allow for production, chemical processing, radiolabeling, and distribution for preclinical studies.[3][4] It decays via beta-minus (β -) emission to stable Mercury-199 (199Hg).[5][6]

Decay Characteristics

The decay of 199Au involves the emission of beta particles and characteristic gamma rays, which are crucial for its dual diagnostic and therapeutic potential.



Property	Value
Half-Life	3.139 ± 0.007 days[5]
Decay Mode	100% Beta-minus (β-)[5][6]
Daughter Nuclide	199Hg (stable)[5][6]
Spin and Parity	3/2+[5]
Mass Excess	-29.095035 MeV[7]
Total Decay Energy	0.4523 MeV[5]

A summary of the primary nuclear properties of **Gold-199**.

Emitted Radiations

The beta particles emitted by 199Au are suitable for therapy, while its gamma emissions are useful for imaging techniques like Single Photon Emission Computed Tomography (SPECT).[8] [9]

Beta Emissions

Maximum Energy (Eβmax)	Average Energy (Εβανg)	Probability
452.018 keV[6][10]	~142 keV	100%

Beta emission data for the decay of Gold-199.

Principal Gamma Emissions

Energy	Intensity per 100 Decays
158.379 keV	40.7%[11]
208.206 keV	8.72%[11]
49.827 keV	0.011%[11]



The most prominent gamma-ray energies and intensities associated with Gold-199 decay.

Experimental Protocols

The production of 199Au for research and medical applications is typically achieved through nuclear reactions in either a nuclear reactor or a cyclotron. Subsequently, it can be used to radiolabel various molecules or nanoparticles.

Production of No-Carrier-Added (NCA) Gold-199

No-carrier-added 199Au is highly desirable as it offers high specific activity, which is critical for targeted radiopharmaceutical applications. The most common production route involves the neutron irradiation of enriched Platinum-198 (198Pt).[3][9]

Methodology: Reactor Production via 198Pt(n,y)199Pt → 199Au

- Target Preparation: A target is prepared using highly enriched 198Pt.
- Neutron Irradiation: The platinum target is irradiated in a nuclear reactor with a high thermal neutron flux. This induces the 198Pt(n,y)199Pt reaction.
- Decay of 199Pt: The resulting 199Pt is radioactive with a short half-life (30.8 minutes) and decays via beta emission to 199Au.
- Chemical Separation: After a sufficient decay period for the 199Pt, the irradiated target is dissolved, typically in an acid solution like HCI.[3]
- Purification: Gold-199 is then chemically separated from the remaining platinum target material and any other impurities.[3] This process yields a no-carrier-added 199Au solution.

Another method involves using a cyclotron.[4][12]

Methodology: Cyclotron Production via natPt(d,x)199Au

- Target Preparation: A target of natural platinum (natPt) or enriched 198Pt is prepared.
- Deuteron Irradiation: The target is irradiated with a deuteron beam in a cyclotron.[12] A low deuteron energy (<15 MeV) is suggested for optimal production using an enriched 198Pt



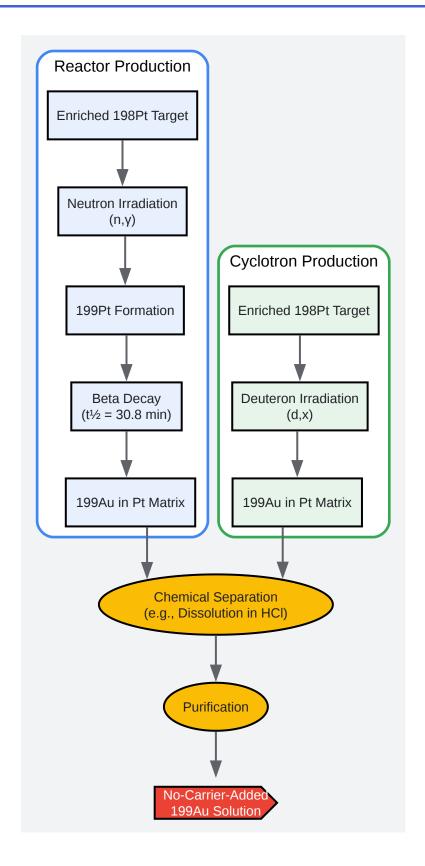




target.[4][12]

• Chemical Separation: Following irradiation, the 199Au is chemically separated from the platinum target material to produce a no-carrier-added product.[4]





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Production workflow for No-Carrier-Added Gold-199.



Radiolabeling of Gold Nanoparticles (AuNPs)

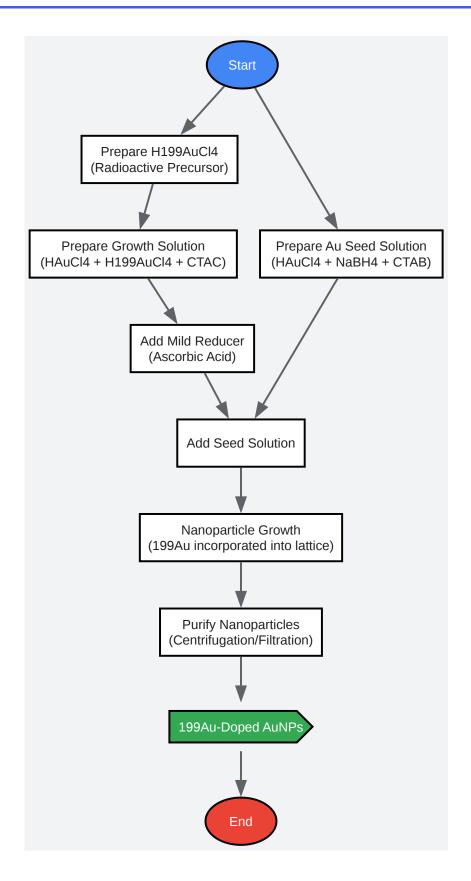
A significant application of 199Au is in the synthesis of intrinsically radiolabeled gold nanoparticles, where the radioisotope is incorporated directly into the nanoparticle's crystal lattice.[9][13] This method ensures high stability of the radiolabel in vivo.[9]

Methodology: Seed-Mediated Synthesis of 199Au-Doped AuNPs

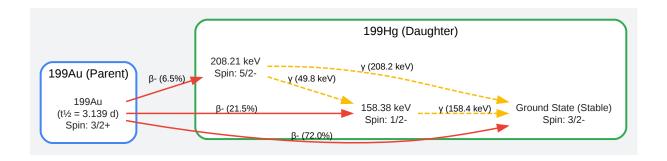
This protocol is adapted from a method for synthesizing 199Au-doped AuNPs for SPECT imaging.[9]

- Preparation of H199AuCl4: The no-carrier-added 199Au is converted to the chloroauric acid precursor, H199AuCl4.
- Seed Solution Preparation: A seed solution containing small gold clusters is prepared by reducing non-radioactive HAuCl4 with a strong reducing agent like sodium borohydride (NaBH4) in the presence of a surfactant such as cetyltrimethylammonium bromide (CTAB).
 [9]
- Growth Solution Preparation: A growth solution is made by mixing a surfactant (e.g., CTAC), non-radioactive HAuCl4, and a specific activity of the radioactive H199AuCl4 precursor.[9]
- Particle Growth: A mild reducing agent, such as ascorbic acid (AA), is added to the growth solution, followed by the addition of the seed solution.
 [9] The seeds act as nucleation sites, and gold atoms (both stable 197Au and radioactive 199Au) deposit onto their surface, causing the nanoparticles to grow to the desired size.
- Purification: The resulting 199Au-doped AuNPs are purified from excess reagents by methods such as centrifugation or ultrafiltration.[9]









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- To cite this document: BenchChem. [A Technical Guide to the Nuclear Properties and Applications of Gold-199]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202353#nuclear-properties-of-gold-199-for-research]

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